molecular formula C23H26O7 B12404901 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose

Cat. No.: B12404901
M. Wt: 414.4 g/mol
InChI Key: QQEKCYXHFJIXJS-FJPMACBPSA-N
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Description

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose typically involves the acetylation and benzylation of D-xylofuranose. The process begins with the protection of hydroxyl groups followed by selective acetylation and benzylation. The reaction conditions often include the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the purity and yield are optimized for commercial production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl or benzyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted xylofuranose derivatives.

Scientific Research Applications

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.

    Medicine: Potential use in the development of anticancer drugs targeting lymphoid malignancies.

    Industry: Utilized in the production of nucleoside analogs for research purposes.

Mechanism of Action

The mechanism of action of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Comparison: 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is unique due to its specific acetyl and benzyl protection groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it has a broader range of applications in anticancer research due to its ability to inhibit DNA synthesis and induce apoptosis .

Properties

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

[(2S,3S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C23H26O7/c1-16(24)28-22-21(27-14-19-11-7-4-8-12-19)20(30-23(22)29-17(2)25)15-26-13-18-9-5-3-6-10-18/h3-12,20-23H,13-15H2,1-2H3/t20-,21?,22+,23-/m1/s1

InChI Key

QQEKCYXHFJIXJS-FJPMACBPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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